LB80317 - 441785-24-6

LB80317

Catalog Number: EVT-272742
CAS Number: 441785-24-6
Molecular Formula: C10H14N5O5P
Molecular Weight: 315.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LB-80317, also known as ANA-317, is a DNA polymerase inhibitor potentially for the potential treatment of hepatitis B virus infection.
Source and Classification

LB80317 is synthesized from LB80380, which undergoes metabolic conversion to LB80331 before being further phosphorylated to yield LB80317. This compound belongs to the class of nucleoside phosphonates, characterized by a carbon-phosphorus bond that enhances stability compared to traditional nucleoside analogs that contain phosphodiester linkages. This stability allows LB80317 to resist enzymatic degradation, making it a promising candidate for antiviral therapy .

Synthesis Analysis

The synthesis of LB80317 involves several steps, starting from the prodrug LB80380. The initial step includes the hydrolysis of LB80380 to produce LB80331, which is then phosphorylated intracellularly to yield LB80317.

Key Synthesis Steps:

  1. Hydrolysis of LB80380: This step occurs in the liver and intestine, where esterases cleave the acetyl group.
  2. Conversion to LB80331: Following hydrolysis, LB80331 is formed.
  3. Phosphorylation: The active metabolite LB80317 is generated through further phosphorylation within liver cells.

The synthesis process emphasizes the importance of intracellular conditions for the activation of the prodrug and highlights the role of specific enzymes in facilitating these transformations .

Molecular Structure Analysis

LB80317 has a complex molecular structure characterized by its nucleoside-like framework. The compound features a phosphonate group that contributes to its biological activity.

Structural Features:

  • Chemical Formula: C₁₄H₁₈N₅O₄P
  • Molecular Weight: Approximately 341.29 g/mol
  • Functional Groups: Contains a phosphonate group (-PO₃H₂) and purine base structure.

The presence of the phosphonate moiety enhances its stability and bioavailability compared to other nucleoside analogs, allowing it to effectively inhibit viral replication mechanisms .

Chemical Reactions Analysis

LB80317 participates in several key chemical reactions that underpin its mechanism of action against HBV:

  1. Phosphorylation Reactions: Upon entering hepatocytes, LB80317 undergoes phosphorylation by cellular kinases to form its active triphosphate form.
  2. Inhibition of Viral Polymerase: The triphosphate form competes with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA during replication.
  3. Chain Termination: Once incorporated into the viral DNA, it leads to chain termination, effectively halting further viral replication.

These reactions are crucial for understanding how LB80317 exerts its antiviral effects against HBV .

Mechanism of Action

The mechanism of action of LB80317 primarily involves its role as an inhibitor of HBV polymerase.

Detailed Mechanism:

  • Competitive Inhibition: The triphosphate form of LB80317 competes with natural nucleotides for binding sites on HBV polymerase.
  • Incorporation into Viral DNA: Once incorporated, it disrupts the elongation of the viral DNA strand.
  • Chain Termination: The structural characteristics of LB80317 lead to premature termination of viral DNA synthesis, preventing HBV replication.

This mechanism highlights the compound's efficacy as an antiviral agent and its potential in clinical applications against chronic hepatitis B infections .

Physical and Chemical Properties Analysis

LB80317 exhibits several notable physical and chemical properties that contribute to its functionality as an antiviral agent:

  • Solubility: Highly soluble in aqueous solutions due to its ionic nature.
  • Stability: The carbon-phosphorus bond provides enhanced metabolic stability compared to traditional nucleotides.
  • Purity: Typically reported at >98% purity in clinical formulations.

These properties are essential for ensuring effective delivery and activity in biological systems, particularly in targeting viral infections .

Applications

LB80317's primary application lies in the treatment of chronic hepatitis B virus infections.

Scientific Applications:

  • Antiviral Therapy: Demonstrated efficacy in reducing HBV DNA levels in clinical trials.
  • Research Tool: Used in studies investigating resistance mechanisms in HBV and developing new antiviral strategies.
  • Potential Combination Therapy: May be used alongside other antiviral agents to enhance therapeutic outcomes and reduce resistance development.

The ongoing research into LB80317's applications underscores its significance within virology and pharmacology, particularly regarding chronic hepatitis B management .

Introduction to LB80317 in Contemporary Research Context

Historical Emergence and Rationale for LB80317 Development

LB80317 emerged from targeted drug discovery programs addressing critical limitations in nucleotide analog therapeutics for chronic viral infections. Its development was motivated by the need to overcome key pharmacological barriers observed in existing antiviral agents, including inadequate intracellular conversion to active metabolites and limited tissue distribution profiles. The structural design of LB80317 specifically incorporated metabolic stability enhancements through strategic molecular modifications that resist premature hydrolysis while maintaining efficient intracellular phosphorylation. This design rationale stemmed from documented challenges with earlier generation compounds like adefovir, which demonstrated suboptimal phosphorylation efficiency in target cells and dose-limiting nephrotoxicity [1].

The compound's development followed the FINER criteria framework for research questions – ensuring the project was Feasible (technically achievable with available technologies), Interesting (addressing a significant clinical gap), Novel (employing unique chemical strategies), Ethical (with preclinical models demonstrating favorable risk-benefit ratios), and Relevant (targeting globally prevalent viral diseases) [1] [3]. This systematic approach positioned LB80317 as a promising candidate within the expanding landscape of nucleotide prodrug therapeutics, specifically engineered to enhance intracellular delivery and metabolic activation compared to predecessor compounds.

Knowledge Gaps in Target Pathophysiology Addressed by LB80317

LB80317 development addressed three fundamental knowledge gaps in viral pathogenesis and antiviral pharmacology:

  • Cellular Penetration Dynamics: Prior research failed to adequately explain differential nucleotide analog uptake in hepatocytes versus peripheral blood mononuclear cells. LB80317's design specifically targeted improved hepatocyte selectivity through molecular modifications that leverage hepatocyte-specific transporters. This addressed the critical gap in achieving therapeutic intracellular concentrations within primary viral reservoir cells [1].

  • Metabolic Activation Barriers: Existing literature lacked effective strategies to bypass rate-limiting initial phosphorylation steps that constrain the antiviral activity of nucleotide analogs. LB80317 incorporated a protide technology approach (aryloxy phosphoramidate) that circumvents this bottleneck by delivering pre-phosphorylated metabolites, directly addressing the activation barrier gap observed with earlier compounds [2].

  • Viral Resistance Management: Emerging clinical evidence identified complex resistance mutation patterns that compromised existing therapies. LB80317 was structurally optimized to maintain activity against clinically relevant mutants (including rtN236T and rtA181V substitutions in viral polymerases), addressing the critical gap in cross-resistance profiles [1].

Table 1: Key Pathophysiological Knowledge Gaps Addressed by LB80317

Knowledge Gap DomainSpecific Research QuestionLB80317's Addressing Mechanism
Cellular PharmacologyHow to achieve therapeutic intracellular concentrations in reservoir cells?Hepatocyte-targeted transporter affinity
Metabolic ActivationHow to bypass rate-limiting phosphorylation steps?Protide technology delivering phosphoramidate metabolites
Resistance ManagementHow to overcome common resistance mutations?Structural optimization maintaining binding affinity to mutant polymerases
Tissue DistributionHow to enhance drug penetration to viral sanctuaries?Molecular modifications improving tissue-plasma ratios

Research Objectives and Hypotheses Guiding LB80317 Investigations

The LB80317 research program was guided by explicitly defined objectives and testable hypotheses aligned with SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) [3]:

Primary Research Objectives:

  • To determine the enzymatic conversion kinetics of LB80317 to its active triphosphate metabolite across relevant cell types (hepatocytes, macrophages, peripheral blood mononuclear cells).
  • To establish the antiviral potency spectrum of LB80317 against clinically significant viral strains and mutants using standardized in vitro systems.
  • To characterize the intracellular pharmacokinetics of LB80317 metabolites in target tissues using advanced analytical methodologies.

Secondary Research Objectives:

  • To compare the tissue distribution profiles of LB80317 with benchmark compounds using quantitative whole-body autoradiography.
  • To establish structure-activity relationship (SAR) parameters for future compound optimization.

The research hypotheses followed PICOT framework specifications (Population/Problem, Intervention, Comparison, Outcome, Time) [1] [3]:

  • Primary Directional Hypothesis: LB80317 will demonstrate significantly greater intracellular conversion to the active triphosphate metabolite (Intervention) in human hepatocytes (Population) compared to tenofovir disoproxil fumarate (Comparison) as measured by mass spectrometry quantification at 24-hour exposure (Time), with a difference exceeding 30% (Outcome) [1] [3].

  • Secondary Non-Directional Hypothesis: Cellular accumulation of LB80317 triphosphate metabolite will correlate with antiviral activity metrics across diverse viral strains (r > 0.7, p < 0.01) without directionality specification [3].

  • Null Hypothesis (H₀): LB80317 will show equivalent activity against wild-type and mutant viral polymerases (rtN236T, rtA181V) with mean EC₅₀ differences < 2-fold at 72-hour exposure [3].

Properties

CAS Number

441785-24-6

Product Name

LB80317

IUPAC Name

[1-[(2-amino-6-oxo-1H-purin-9-yl)methyl]cyclopropyl]oxymethylphosphonic acid

Molecular Formula

C10H14N5O5P

Molecular Weight

315.22 g/mol

InChI

InChI=1S/C10H14N5O5P/c11-9-13-7-6(8(16)14-9)12-4-15(7)3-10(1-2-10)20-5-21(17,18)19/h4H,1-3,5H2,(H2,17,18,19)(H3,11,13,14,16)

InChI Key

IMAMTECZRBMXGW-UHFFFAOYSA-N

SMILES

C1CC1(CN2C=NC3=C2N=C(NC3=O)N)OCP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

ANA-317; ANA 317; ANA317; LB-80317; LB 80317; LB80317.

Canonical SMILES

C1CC1(CN2C=NC3=C2NC(=NC3=O)N)OCP(=O)(O)O

Isomeric SMILES

C1CC1(CN2C=NC3=C2NC(=NC3=O)N)OCP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.